Product packaging for FIBRONECTIN-BINDING PROTEIN PEPTIDE D3(Cat. No.:CAS No. 119977-20-7)

FIBRONECTIN-BINDING PROTEIN PEPTIDE D3

Cat. No.: B1169209
CAS No.: 119977-20-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Fibronectin-Binding Proteins within Microbial-Host Interactions

Fibronectin-binding proteins (FnBPs) are a class of microbial surface components recognizing adhesive matrix molecules (MSCRAMMs) found on various bacteria, particularly Gram-positive species like Staphylococcus aureus and Streptococcus suis . These proteins enable bacteria to bind to host fibronectin, thereby facilitating initial attachment to host cells and tissues, a crucial step in colonization and infection . The interaction between bacterial FnBPs and host fibronectin is often described as a "tandem β-zipper" mechanism, involving the rearrangement of intrinsically disordered bacterial protein segments upon binding to multiple fibronectin type I modules .

Beyond mere adherence, FnBPs can contribute significantly to bacterial virulence. For instance, in Staphylococcus aureus, FnBPs (specifically FnBPA and FnBPB) are essential for efficient internalization of the bacterium into non-professional phagocytes, such as epithelial cells . This internalization can enable bacteria to seed tissues and potentially evade host immune responses by hiding within cells . Some FnBPs can also activate host signaling pathways, further contributing to the complexity of microbial pathogenesis . The diversity of FnBPs across different bacterial species, and even within a single species, highlights their evolutionary importance in adapting to host environments and mediating specific adhesive functions .

Significance of Synthetic Peptides as Research Probes in Adhesion Biology

Synthetic peptides represent invaluable tools in adhesion biology, offering a highly defined and controlled approach to investigate molecular recognition and interaction . Unlike full-length proteins, synthetic peptides are typically smaller, more stable, and can be precisely synthesized with specific amino acid sequences, allowing researchers to isolate and study minimal active binding motifs . This chemical precision facilitates a deeper understanding of the molecular basis of adhesion and provides opportunities for de novo design of new molecules with tailored functions .

In adhesion research, synthetic peptides are utilized as:

Competitive Inhibitors: By mimicking natural binding sites, peptides can competitively block the interaction between a pathogen and its host receptor, thereby preventing adhesion or internalization .

Ligands for Receptor Identification: Immobilized peptides can be used to identify and characterize specific cellular receptors involved in adhesion processes .

Biomaterial Components: Peptides with adhesive properties can be incorporated into biomaterials to promote desired cell behaviors, such as osteoblast adhesion for improved implant integration .

The advantages of using synthetic peptides over whole proteins include their ease of synthesis, higher purity, reduced cost, and the ability to minimize non-specific interactions that might complicate results with larger, more complex proteins . They offer a platform for detailed structure-activity relationship studies, enabling the identification of critical amino acid residues or conformational features essential for specific biological activities .

Overview of Fibronectin-Binding Protein Peptide D3 as a Model System

This compound (Peptide D3) is a well-characterized synthetic peptide that has been instrumental in elucidating the molecular mechanisms of fibronectin-mediated bacterial adhesion . It is derived from the ligand-binding domain of a fibronectin-binding protein found in Staphylococcus aureus, mimicking a 37- or 38-amino acid unit that is part of a larger domain containing three tandem repeats (D1, D2, and D3) .

The amino acid sequence of Peptide D3 is: H-Phe-Asn-Lys-His-Thr-Glu-Ile-Ile-Glu-Glu-Asp-Thr-Asn-Lys-Asp-Lys-Pro-Ser-Tyr-Gln-Phe-Gly-Gly-His-N-Ser-Val-Asp-Phe-Glu-Glu-Asp-Thr-Leu-Pro-Lys-Val-OH . Its molecular formula is C190H283N49O66, with a molecular weight of approximately 4309.63 g/mol .

Detailed Research Findings:

Research has consistently demonstrated Peptide D3's ability to interact with fibronectin and inhibit its binding to bacterial cells. A notable study showed that Peptide D3 significantly inhibited the internalization of Staphylococcus aureus strain 8325-4 into bovine mammary gland epithelial cells (MAC-T) in a dose-dependent manner . This highlights its effectiveness in interfering with a crucial step in bacterial pathogenesis.

Quantitative comparisons have also underscored Peptide D3's potent inhibitory capacity. When compared to the related peptides D1 and D2 from the same fibronectin-binding domain, D3 exhibited substantially higher activity in blocking fibronectin binding to bacterial cells .

The following table summarizes the inhibitory concentrations for 50% inhibition (IC50) of fibronectin binding to bacterial cells by D1, D2, and D3:

PeptideIC50 for 50% Inhibition of Fibronectin Binding to Bacterial CellsReference
D1230 µg/ml
D290 µg/ml
D32 µg/ml

Data presented are approximate values for comparison and are based on the inhibitory activity of these peptides on fibronectin binding to bacterial cells, as reported in reference .

Further studies have utilized synthetic peptides corresponding to specific regions of the D1 and D3 motifs (D1(21-34) and D3(20-33)) as immunogens to generate antibodies capable of inhibiting fibronectin binding to S. aureus . These findings underscore the importance of Peptide D3's structural motifs in mediating the interaction with fibronectin and its utility as a research probe to develop strategies against bacterial adhesion. Peptide D3, therefore, serves as an exemplary model system for dissecting the molecular intricacies of bacterial adhesion and for exploring potential anti-adhesive interventions.

Properties

CAS No.

119977-20-7

Molecular Formula

C190H283N49O66

Origin of Product

United States

Molecular Origin and Structural Mimicry of Fibronectin Binding Protein Peptide D3

Derivation from Staphylococcus aureus Fibronectin-Binding Proteins (FnBPs)

Staphylococcus aureus expresses two primary fibronectin-binding proteins, FnBPA and FnBPB, which are essential for adherence to host tissues and subsequent internalization into host cells . These proteins are members of the microbial surface components recognizing adhesive matrix molecules (MSCRAMM) family . The C-terminal regions of FnBPA and FnBPB contain the primary fibronectin-binding domains .

Identification of Core Fibronectin-Binding Domains (e.g., D-repeats)

The fibronectin-binding activity of S. aureus FnBPs has been precisely localized to a series of tandemly repeated units, approximately 37 to 38 amino acids in length, known as D-repeats . S. aureus strain 8325-4, a commonly studied archetypal isolate, typically contains three to four such D-repeats (D1, D2, D3, and sometimes D4), with a fifth repeat (Du) occasionally found N-terminal to D1 . These D-repeats are highly conserved between FnBPA and FnBPB, exhibiting approximately 94% amino acid identity . While individual D-motifs can bind fibronectin with low affinity, their tandem arrangement (e.g., D1-3) forms a high-affinity fibronectin-binding domain . Beyond the D-repeats, other fibronectin-binding regions have been identified, including a partial D4 repeat and an upstream non-repetitive domain designated Du .

Analogous Relationship to Native FnBP Motifs

Fibronectin-Binding Protein Peptide D3 is a synthetic peptide corresponding to one of these well-characterized fibronectin-binding D-domains of staphylococcal FnBPs . Specifically, peptide D3 is designed to mimic a 38-amino acid unit found in the fibronectin-binding domain of Staphylococcus aureus FnBP . Its ability to interact with fibronectin, demonstrated by its capacity to inhibit the binding of fibronectin to bacterial cells, underscores its analogous functional relationship to the native D3 motif within the full-length FnBP .

Amino Acid Sequence and Domain Organization within D-Repeats

The D-repeats are a critical part of the FnBP structure, mediating crucial interactions with fibronectin.

Sequence Conservation and Variability Among D1, D2, and D3 Motifs

The D-repeats in S. aureus FnBPA and FnBPB show varying degrees of sequence similarity. For instance, D1 and D2 motifs are often nearly identical, whereas D3 is more divergent, particularly in its C-terminal 20 amino acids, which are critical for fibronectin binding . Despite some variability, a core fibronectin-binding sequence has been identified by comparing the amino acid sequences of ligand-binding domains in both staphylococcal and streptococcal FnBPs . The high-affinity fibronectin-binding site in the D3 motif of FnBPA from S. aureus 8325-4 is predominantly localized to the C-terminal half of the motif, although a weaker binding motif is also associated with the N-terminal portion .

The minimal fibronectin-binding region within the 38-residue D-repeat units has been shown to be within residues 15-36 .

The specific sequence of this compound is: H-Phe-Asn-Lys-His-Thr-Glu-Ile-Ile-Glu-Glu-Asp-Thr-Asn-Lys-Asp-Lys-Pro-Ser-Tyr-Gln-Phe-Gly-Gly-His-N-Ser-Val-Asp-Phe-Glu-Glu-Asp-Thr-Leu-Pro-Lys-Val-OH . This sequence is 37 amino acids long .

An interactive data table representing the sequence information:

{ "properties": [ {"name": "Peptide Name", "value": "this compound"}, {"name": "Sequence Length", "value": "37 amino acids"}, {"name": "Amino Acid Sequence", "value": "FNKHTEIIEEDTNKDKPSYQFGGHNSVDFEEDTLPKV"} ] }

Implications of Sequence Features for Functional Mimicry

The specific amino acid sequence features within the D-repeats, particularly the D3 motif, are crucial for their functional mimicry of fibronectin binding. The D3 motif, with its distinct sequence, has been observed to bind fibronectin with a higher affinity than either D1 or D2 . Moreover, the D3 motif is highly immunogenic during in vivo infections, with patient IgG preferentially recognizing an epitope in its C-terminal half, which includes the SVDFEED sequence . This highlights the functional importance of these specific sequence elements in both binding and immune recognition. The abundance of disorder-promoting residues, such as glutamic acid, and dual-personality residues like threonine in these tandem repeats suggests that the molecule may undergo conformational changes during fibronectin binding via a β-zipper mechanism .

Structural Insights into this compound Conformation

The D-repeat regions, including D3, of Staphylococcus aureus fibronectin-binding proteins are notably intrinsically disordered in solution under physiological conditions but become structured upon binding to fibronectin . High-resolution Nuclear Magnetic Resonance (NMR) studies of a 130-residue fragment containing D1-D4 from S. aureus FnBP have revealed that while it is largely unfolded at neutral pH, it retains biological activity . This fragment exhibits an effective radius approximately 75% larger than that expected for a globular protein of similar size, consistent with an extended, disordered structure .

Mechanistic Dissection of Fibronectin Binding Protein Peptide D3 Interactions

Direct Binding to Fibronectin Subdomains

Fibronectin-Binding Protein Peptide D3 exhibits direct and specific binding to certain subdomains of fibronectin, particularly targeting its N-terminal region.

Specificity for N-terminal Fibronectin Fragments (e.g., Fn29K)

Fibronectin-binding protein peptides, including D3, primarily engage with the N-terminal fragments of fibronectin . A key target is the 29-kDa N-terminal fragment of fibronectin (Fn29K), which comprises five type I "finger" modules, designated F1 through F5 . Research has localized the binding site within Fn29K to subfragments containing the F3-5 and F4-5 modules, which demonstrate measurable binding to the C-terminal half of D3 (D3b, residues Lys801 to Lys821) . Notably, the C-terminal half of D3 selectively adsorbed Fn29K from a thermolysin digest of fibronectin, further underscoring this specificity . Conversely, subfragments consisting of F1-2, F2-3, or individual fingers F1, F4, or F5 were found to be inactive in binding to individual D region peptides, suggesting a requirement for specific modular arrangements for effective interaction . The high-affinity fibronectin-binding repeats (FnBRs), which encompass the D-repeats, are known to form tandem β-zippers. These structures align with sequential type I modules present in fibronectin, contributing to the specificity and strength of the interaction .

Role of Multiple Fibronectin Modules in Interaction

While individual D-region peptides like D3 can bind to fibronectin, their C-terminal halves primarily mediate interactions with fingers 4 and 5 of fibronectin . However, the presence of multiple fibronectin modules significantly enhances binding affinity. For instance, the entire D1-3 polypeptide, a recombinant construct comprising three D motifs, demonstrated a remarkably higher affinity for Fn29K, binding approximately 1.9 moles of Fn29K per mole of D1-3 . This multivalent binding suggests cooperative interactions between the D motifs and the fibronectin modules. The D1-3 domain of Staphylococcus aureus fibronectin-binding protein (FnBPA) possesses two equivalent high-affinity binding sites for Fn29K, with a dissociation constant (Kd) of approximately 1 nM, and potentially additional lower affinity sites with a Kd of around 0.5 µM . Furthermore, larger polypeptides such as DuBAD, which contain all known or predicted fibronectin-binding motifs in FnBPB, were shown to bind seven to eight molecules of N29 (Fn29K) . This cooperative or multivalent binding mechanism, which may involve self-interaction between bound N29 molecules, is crucial for achieving high-affinity interactions . The D-repeats within fibronectin-binding proteins are intrinsically unstructured, forming a flexible stalk that extends the A domain away from the bacterial cell surface, facilitating their interaction with the N-terminal region of fibronectin, which is composed of five independently folded type I modules (1F1-5F1) .

Quantitative Characterization of Binding Affinity and Kinetics

Quantitative analyses provide critical insights into the strength and speed of this compound interactions.

Determination of Dissociation Constants (Kd) and Binding Rates

Studies utilizing fluorescence anisotropy have shown that synthetic D1, D2, and D3 peptides exhibit increases in fluorescence anisotropy upon the addition of Fn29K, indicating direct binding . The dissociation constants (Kd) for individual synthetic D peptides, including D3, range between 2 and 12 µM, with D3 exhibiting the highest affinity among them . In contrast, the complete D1-3 polypeptide demonstrates a significantly higher binding affinity for Fn29K, with a Kd of approximately 1.5 nM . This three-order-of-magnitude increase in affinity highlights the importance of the tandem arrangement of the D motifs for high-affinity binding. Furthermore, specific fibronectin subfragments like F4-5 and F2-3 were observed to bind the C-terminal half of D3 (FITC-D3b) with Kd values of 0.35 µM and 4.4 µM, respectively . The D1-3 domain of Staphylococcus aureus FnBPA has been characterized to possess two equivalent high-affinity sites (Kd approximately 1 nM) and one or more lower affinity sites (Kd approximately 0.5 µM) . Bimodular constructs, such as D1-2 and D2-3, exhibit intermediate affinity sites with Kd values of 0.25 µM and 0.044 µM, respectively, alongside a low affinity site with a Kd value of 2.2-2.5 µM . These quantitative measurements underscore the complex nature of the fibronectin-D peptide interaction, where multivalency plays a significant role in enhancing binding strength.

Table 1: Dissociation Constants (Kd) of Fibronectin-Binding Protein Peptides and Fibronectin Fragments

Peptide/DomainFibronectin Fragment/ModuleKd (µM)Reference
D1, D2, D3Fn29K (individual peptides)2 - 12
D3bF3-54 - 6
D3bF4-54 - 6
D3bF2-34.4
D1-3Fn29K0.0015
D1-3Fn29K (high affinity site)~0.001
D1-3Fn29K (lower affinity site)~0.5
D1-2Fn29K0.25
D2-3Fn29K0.044
D1-2, D2-3Fn29K (low affinity site)2.2 - 2.5
DuBADN29 (Fn29K)~0.007

Stoichiometry of Fibronectin-Fibronectin-Binding Protein Peptide D3 Complexes

The stoichiometry of fibronectin-Fibronectin-Binding Protein Peptide D3 complexes reveals how many molecules of each component interact. The whole D1-3 polypeptide has been shown to bind approximately 1.9 moles per mole of Fn29K, indicating a near 2:1 binding ratio between the D1-3 domain and Fn29K . This observation aligns with further characterization indicating that the D1-3 domain of Staphylococcus aureus FnBPA possesses two equivalent high-affinity binding sites for Fn29K . In the context of larger fibronectin-binding proteins, a more extensive polypeptide named DuBAD, which contains all known or predicted binding motifs within FnBPB, was observed to bind seven to eight molecules of N29 (Fn29K), suggesting a multivalent interaction involving a high number of fibronectin fragments per bacterial protein .

Molecular Determinants of Binding Activity

The specific amino acid residues and structural features within this compound that are crucial for its fibronectin-binding activity have been precisely identified. The 37-amino acid D3 peptide contains a localized fibronectin-binding determinant . Critical to its function are the carboxyl side chains of its glutamic and aspartic residues, as chemical modification of these residues completely abolishes fibronectin-binding activity . In contrast, modifications to lysine (B10760008) or tyrosine residues have negligible effects, emphasizing the specific requirement for acidic residues .

One or more of these acidic residues are essential for the peptide's activity. Although these specific residues are vital, additional amino acid sequences are also required for optimal binding . An active peptide fragment, encompassing residues 15-36 (termed S16-36), isolated from a trypsin digest of D3, demonstrated comparable binding activity to the intact D3 peptide . However, scrambling the amino acid sequence of S16-36 or substituting its aspartic and glutamic residues with asparagine and glutamine, respectively, led to a complete loss of activity . Furthermore, any reduction in the size of the S16-36 peptide from either its N- or C-terminal end resulted in significantly diminished activity . These findings collectively suggest that the core amino acids crucial for fibronectin binding are situated within residues 21-33 of the D3 peptide. The flanking N- and C-terminal amino acids, while not directly part of the core binding site, are indispensable for the peptide to adopt a conformation that is favorable for its interaction with fibronectin . Consistent with this, the binding of individual D region peptides, including D3, is mediated primarily through their C-terminal halves .

Table 2: Key Molecular Determinants of this compound Activity

Molecular FeatureEffect on Binding ActivityReference
Carboxyl side chains of Glutamic and Aspartic residuesEssential; modification abolishes activity
Lysine and Tyrosine residuesModifications have little effect
Acidic residues (one or more)Essential for activity
Amino acids within residues 21-33 of D3Essential for direct binding
Flanking N- and C-terminal amino acids of S16-36Necessary for favorable conformation
Scrambling S16-36 sequenceLoss of activity
Replacing Aspartic/Glutamic with Asparagine/GlutamineLoss of activity
C-terminal half of D region peptidesMediates binding

Identification of Critical Amino Acid Residues and Motifs

The fibronectin-binding activity of FnBP D3 has been precisely mapped to specific amino acid sequences and motifs within its structure. The core essential amino acids for fibronectin binding are located within residues 21-33 of the D3 peptide . A key sequence motif identified as critical for fibronectin binding is GG(X3,4)(I/V)DF . Furthermore, studies have underscored the importance of acidic residues; chemical modification of the carboxyl side chains of glutamic and aspartic residues within D3 abolished its fibronectin-binding activity, whereas modifications to lysine or tyrosine residues had minimal impact . This necessity for acidic residues is further supported by observations that scrambling the amino acid sequence of an active D3 fragment (S16-36) or replacing its aspartic and glutamic residues with asparagine and glutamine led to a loss of binding activity .

Beyond these, specific intra-peptide interactions contribute to the binding mechanism. In the D2 and D3 motifs, a sequence, EDT(E/N)KDK (Glu 49 to Lys 55 in D2 and Glu 87 to Lys 93 in D3), forms persistent electrostatic interactions between glutamate (B1630785) and lysine side-chains . Within D3, residues Phe 98 to Gly 100 exhibit an interaction involving the phenylalanine aromatic ring and the amide group of Gly 100 . Hydrophobic clusters, comprising side-chain methyl and aromatic groups, have also been identified within the fibronectin binding site, and their preferred conformations are crucial for fibronectin binding . The SVDFEED motif has been recognized as particularly critical for Fn binding, with alterations in this sequence leading to reduced binding affinity .

Influence of Peptide Truncations and Modifications on Binding

The integrity of the FnBP D3 sequence and specific modifications significantly impact its fibronectin-binding capacity. While the intact 37-amino-acid D3 peptide exhibits binding activity, an active fragment encompassing residues 15-36, isolated from a trypsin digest, showed comparable activity to the full D3 peptide . However, any reduction in the size of this S16-36 peptide from either its N- or C-terminal ends resulted in a substantial decrease in activity . This suggests that flanking N- and C-terminal amino acids, although not directly part of the core binding determinant, are essential for the peptide to adopt a conformation conducive to fibronectin binding .

Table 1: Dissociation Constants (Kd) of Fibronectin-Binding Protein D-Motif Constructs for Fibronectin N29 Fragment

ConstructDissociation Constant (Kd)NotesReference
D1, D2, or D3 (individual)Low micromolarEach binds with low affinity.
D1-3 (tandem)~1 nMHigh affinity; two equivalent high-affinity sites.
D1-2 (bimodular)~0.25 µM (intermediate affinity); 2.2-2.5 µM (low affinity)Exhibits intermediate and low affinity sites.
D2-3 (bimodular)~0.044 µM (intermediate affinity); 2.2-2.5 µM (low affinity)Exhibits intermediate and low affinity sites.
DuBA (FnBPB domains N-terminal to D-repeats)~10 nMBinds four molecules of N29 with higher affinity.
DuBAD (FnBPB, larger polypeptide with multiple motifs)~7 nMBinds seven to eight molecules of N29.

Conformational Requirements for High-Affinity Interaction

High-affinity binding of FnBP D3 and related FnBP domains to fibronectin is fundamentally dependent on specific conformational requirements and the ability of the peptides to adopt induced structures upon binding. The intrinsically disordered nature of the fibronectin-binding repeats, including D3, allows them to adopt a defined conformation only upon interaction with the N-terminal domain (NTD) type I modules of fibronectin . This interaction follows a "tandem β-zipper mechanism," where the disordered Fn-binding repeats complex with fibronectin's type I modules by forming additional short β-strands, thereby extending the triple-stranded β-sheet on each module of fibronectin .

The flanking N- and C-terminal amino acids of peptides like D3 are crucial for enabling the peptide to acquire a conformation favorable for fibronectin binding . Furthermore, the achievement of high affinity in the interaction is partly attributed to self-interaction between bound molecules of N29 . Nuclear Magnetic Resonance (NMR) studies have revealed that specific residues involved in hydrophobic clusters and charged sequences within FnBP exhibit preferred conformations that are selected from an ensemble of conformers when binding to fibronectin . This indicates a conformational selection process where the peptide adopts its binding-competent structure upon encountering its ligand.

Allosteric Modulation and Conformational Changes Induced by Binding

The binding of this compound, and its parent proteins, to fibronectin can induce significant allosteric modulation and conformational changes in fibronectin itself, influencing its interaction with other host molecules. Upon ligand binding, an unstructured C-terminal extension of the N3 subdomain in FnBPs undergoes conformational changes, covering the bound peptide and securing it in place, and also interacting with a β-strand in the N2 subdomain . This "dock, lock, and latch" mechanism, initially characterized for fibrinogen binding, also illustrates the dynamic conformational adaptability involved in fibronectin interactions .

A critical demonstration of allosteric modulation is the ability of fibronectin-binding MSCRAMMs (Microbial Surface Components Recognizing Adhesive Matrix Molecules), including FnBPA (which contains D3 repeats), to enhance fibronectin/α5β1 integrin affinity . This allosteric effect is not due to direct interaction between the MSCRAMM and the integrin, but rather results from a change in the fibronectin molecule itself . High-affinity binding of FnBPA to fibronectin induces a perturbation of specific intramolecular contacts within the fibronectin heterodimer, leading to the exposure of previously cryptic α5β1 binding sites . This conformational rearrangement in fibronectin is distant from the MSCRAMM binding site, yet it significantly increases the "on-rate" of fibronectin/α5β1 integrin interaction, thus boosting affinity .

Beyond influencing integrin binding, FnBP interactions can also drive broader cellular responses. The process of Staphylococcus aureus internalization by non-professional phagocytes requires an interaction between FnBP and the host cell, which then triggers host signal transduction and subsequent rearrangement of the host cell cytoskeleton . This indicates that the binding of FnBP, potentially mediated by peptide D3 and similar motifs, can instigate complex intracellular signaling pathways and cytoskeletal dynamics, demonstrating a multifaceted allosteric impact on host cell physiology .

Role of Fibronectin Binding Protein Peptide D3 in Modulating Biological Processes in Vitro and Preclinical Models

Inhibition of Bacterial Adhesion to Host Extracellular Matrix

Peptide D3 plays a significant role in inhibiting bacterial adhesion to the host extracellular matrix. This inhibitory action is primarily mediated by its interaction with fibronectin, a crucial host protein involved in bacterial colonization and tissue invasion . Staphylococcus aureus, for instance, employs fibronectin-binding proteins (FnBPs) on its surface to adhere to fibronectin within the extracellular matrix, a prerequisite for colonization and subsequent invasion . Peptide D3's ability to interfere with this critical initial step positions it as a modulator of bacterial adherence mechanisms .

Competition for Fibronectin Binding Sites on Host Cells

Peptide D3 directly interacts with fibronectin, demonstrating an ability to inhibit the binding of fibronectin to bacterial cells . This occurs through a competitive mechanism, where Peptide D3 competes with bacterial surface proteins for access to fibronectin binding sites . Research indicates that the primary binding site for Peptide D3 on fibronectin is located within the N-terminal 29-kDa fragment (Fn29K) . This fragment of fibronectin contains five type I "finger" modules that are known to interact with various ligands, including bacterial adhesins . The repetitive D1, D2, and D3 elements, from which Peptide D3 is derived, are known to bind to the N-terminal 29-kDa fragment of fibronectin (N29) . Furthermore, studies have shown that the N-terminal region of fibronectin can effectively compete for fibronectin binding to Staphylococci, underscoring the importance of this region in mediating bacterial adhesion .

Disruption of Bacterial Surface Adhesin Function

While Peptide D3 does not directly disrupt the structure of bacterial surface adhesins, its mechanism of action effectively disrupts their function by preventing them from binding to fibronectin. By competitively occupying the fibronectin binding sites, Peptide D3 obstructs the natural interaction between bacterial adhesins and host fibronectin . This competitive binding thereby blocks a crucial step in the bacterial colonization process, which relies heavily on the ability of bacterial adhesins to establish a strong connection with the host extracellular matrix components like fibronectin . The mechanical binding force that underpins bacterial adhesion, such as that seen between staphylococcal adhesion protein SdrG and its ligand fibrinogen β, relies on peptide backbones, providing a broad-spectrum stability independent of specific amino acid sequences . Peptide D3's competitive nature directly targets this critical interaction point.

Interference with Bacterial Internalization by Host Cells

Beyond its role in adhesion, Peptide D3 has also been demonstrated to interfere with the internalization of bacteria by host cells in various in vitro and preclinical models. Efficient internalization of Staphylococcus aureus by non-professional phagocytes, such as epithelial cells, is largely dependent on the expression of fibronectin-binding proteins (FnBPs) by the bacteria . This process typically involves high-affinity binding to host cell receptors .

Studies utilizing the bovine mammary gland epithelial cell line (MAC-T) have shown that S. aureus strains lacking FnBPs exhibit a significant reduction in their ability to invade these cells. Specifically, an isogenic mutant (DU5883) not expressing FnBPs demonstrated a greater than 95% reduction in internalization compared to the wild-type strain . Peptide D3, when applied to host cell monolayers, inhibited the internalization of S. aureus strain 8325-4 in a dose-dependent manner . This inhibitory effect highlights Peptide D3's capacity to block the invasive process of these bacteria.

Here is a summary of the inhibitory effects related to Staphylococcus aureus internalization:

Intervention/FactorEffect on S. aureus Internalization
Peptide D3 (5-20 μM)Inhibition (dose-dependent)
FnBP-deficient S. aureus (DU5883) mutant>95% reduction
Genistein (protein tyrosine kinase inhibitor)95% reduction in MAC-T cells

Mechanistic Analysis of Peptide D3 in Preventing Cellular Uptake

The ability of Peptide D3 to prevent bacterial cellular uptake is rooted in its interference with the initial critical interactions between bacterial FnBPs and the host cell surface . The internalization of S. aureus into non-professional phagocytes is a process that requires a host signal transduction system, specifically involving protein tyrosine kinase activity . An inhibitor of protein tyrosine kinase, genistein, has been shown to reduce S. aureus internalization by 95%, emphasizing the host cell's active participation in this process .

Peptide D3 acts by directly competing with bacterial FnBPs for fibronectin binding . By blocking this initial host-pathogen interaction, Peptide D3 effectively prevents the subsequent activation of host cell signaling pathways that are otherwise triggered by the bacteria's binding to fibronectin. While cellular uptake mechanisms for peptides themselves can involve endocytosis (macropinocytosis, caveolae-mediated, clathrin-mediated) or direct translocation depending on various factors like concentration, cell type, and charge, Peptide D3's direct impact is on preventing the bacterial internalization process itself .

Decoupling Fibronectin-Integrin Bridging in Invasion

Bacterial invasion of host cells, particularly by Staphylococcus aureus, is often mediated by the formation of a "bridge" involving bacterial FnBPs, host fibronectin, and host cell surface integrins . Integrins are a family of cell adhesion receptors that recognize specific sequences within extracellular matrix proteins, notably the Arginine-Glycine-Aspartic acid (RGD) motif found in fibronectin, fibrinogen, and other adhesive proteins . This fibronectin-integrin bridging is crucial for the bacteria to adhere to and subsequently invade host cells .

Peptide D3, by virtue of its high affinity for fibronectin and its ability to competitively bind to fibronectin's N-terminal fragment, effectively decouples this essential fibronectin-integrin bridge . By inhibiting the binding of bacterial fibronectin-binding proteins to host fibronectin, Peptide D3 prevents the establishment of the necessary molecular link that would otherwise allow bacteria to engage host integrin receptors and initiate the invasion process . This disruption is a key mechanism by which Peptide D3 interferes with bacterial internalization.

Modulation of Host Cell Signaling Pathways

Peptide D3's impact on biological processes extends to the modulation of host cell signaling pathways, primarily through its inhibitory effect on bacterial internalization. As previously discussed, the internalization of Staphylococcus aureus by host cells is not a passive event but actively requires the activation of specific host cell signaling cascades, including those involving protein tyrosine kinases .

When S. aureus binds to host fibronectin via its FnBPs, it triggers signal transduction events within the host cell, leading to rearrangements of the host cell cytoskeleton that facilitate bacterial uptake . By inhibiting this initial binding of bacteria to fibronectin and, consequently, their internalization, Peptide D3 indirectly prevents the activation of these specific host cell signaling pathways . In essence, Peptide D3 blocks the trigger for the host cell's tyrosine kinase-dependent signaling, which is otherwise exploited by the bacteria for their entry . This demonstrates Peptide D3's indirect, yet significant, influence on the host cellular environment by preventing pathogen-induced signal transduction, which would typically be initiated upon successful bacterial adhesion and internalization.

Impact on Host Receptor Activation (e.g., Integrins, Protein Tyrosine Kinases)

Fibronectin-Binding Protein Peptide D3 exerts its influence on host biological processes by interfering with key host receptor activation pathways, notably involving integrins and protein tyrosine kinases.

Integrins: Bacterial fibronectin-binding proteins, which D3 mimics, commonly interact with host cell α5β1 integrins, often through a fibronectin bridge . This interaction is a critical step for bacterial adherence and subsequent internalization into non-professional phagocytic cells such as epithelial cells, endothelial cells, and fibroblasts . Fibronectin acts as a bridging molecule, linking bacterial FnBPs to the α5β1 integrins on the host cell surface, thereby facilitating close contact between the bacterium and the host cell .

Research indicates that the binding of FnBPs to the N-terminal domain of fibronectin can disrupt intramolecular contacts within fibronectin chains, leading to the exposure of cryptic α5β1 binding sites and promoting the clustering of integrins . By mimicking the ligand-binding domain of FnBP, the D3 peptide has been shown to inhibit the internalization of Staphylococcus aureus in a dose-dependent manner by competing with the native FnBP for its cellular receptor . This suggests that D3 directly impacts the activation and clustering of integrins by occupying binding sites that would otherwise be engaged by bacterial FnBPs.

Protein Tyrosine Kinases (PTKs): The internalization of Staphylococcus aureus into host cells is a process that critically depends on the activity of host protein tyrosine kinases . The interaction between bacterial FnBPs and the host cell initiates a signal transduction cascade that necessitates PTK activity, subsequently leading to cellular responses such as cytoskeletal rearrangements . The D3 peptide's observed ability to inhibit S. aureus internalization implies that it interferes with this PTK-dependent signaling pathway . This indicates that D3 disrupts the initial signaling events, potentially by preventing the PTK activation that is typically triggered by bacterial binding to host cell receptors .

Downstream Cellular Responses (e.g., Cytoskeletal Rearrangements)

The modulation of host receptor activation by this compound directly impacts downstream cellular responses, particularly cytoskeletal rearrangements crucial for processes like bacterial internalization.

The internalization of Staphylococcus aureus into non-professional phagocytes is a mechanism that requires specific interactions between bacterial FnBPs and host cells, which in turn leads to intracellular signal transduction and subsequent reorganization of the host cell cytoskeleton . This intricate process is closely linked to the activation of protein tyrosine kinases, as discussed previously . Studies using inhibitors of actin polymerization, such as cytochalasin D, have demonstrated that blocking actin rearrangement effectively prevents the internalization of staphylococci, underscoring the vital role of the actin cytoskeleton in this mechanism .

Fibronectin itself, when present on the cell surface, can stimulate cytoskeletal and membrane rearrangements that are involved in cellular motility, division, and phagocytosis by initiating signaling through focal complexes . Since D3 interferes with the fibronectin-mediated bacterial binding and internalization, it is inferred to indirectly impact these downstream cytoskeletal reorganizations by preventing the initial trigger from the bacterial-fibronectin-integrin complex . Given that D3 blocks bacterial internalization, it effectively prevents the host cell from undergoing the necessary actin-dependent changes required for the uptake of the bacterium.

The following table summarizes research findings on the internalization of S. aureus strains, demonstrating the critical role of fibronectin-binding proteins, which D3 mimics, in this process.

Table 1: Relative Internalization of Staphylococcus aureus Strains in MAC-T Cells

StrainDescriptionRelative Internalization (%)
8325-4Parental strain100
DU5883Fibronectin-binding protein (FnBP)-deficient5.5 ± 0.7
DU5883(pFnBPA4)DU5883 overexpressing FnBPA450.0 ± 0.4

Note: Data represents mean and standard error of the mean for triplicate values. 100% internalization was equivalent to 4 × 10^4 CFU .

Furthermore, the addition of the D3 peptide, at concentrations ranging from 5 to 20 μM, inhibited the internalization of S. aureus strain 8325-4 in a dose-dependent manner . This demonstrates D3's capacity to competitively interfere with the binding of FnBP to its cellular receptor, thereby preventing the subsequent signal transduction and cytoskeletal changes necessary for bacterial uptake .

Advanced Methodologies and Techniques in Fibronectin Binding Protein Peptide D3 Research

Peptide Synthesis and Purification for Research Applications

The development of Fibronectin-Binding Protein Peptide D3 and similar biomolecules for research relies heavily on advanced peptide synthesis and purification techniques to ensure high purity and yield.

Solid-Phase Peptide Synthesis Optimization

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like this compound, allowing for controlled, efficient, and scalable assembly of amino acids. In SPPS, amino acids are successively added to a growing peptide chain anchored to an insoluble solid support, typically a resin. Each cycle involves deprotection of the N-alpha protecting group, subsequent washing steps to remove unreacted groups and side products, and then coupling of the next protected amino acid.

Optimization of SPPS is crucial, especially for longer or more complex peptides, to maximize the efficiency of correct coupling and minimize unwanted side reactions, deletions, and racemization. Key aspects of SPPS optimization include careful selection of the resin and linker. Polystyrene crosslinked with divinylbenzene (B73037) is a common resin, though alternatives like polyethylene (B3416737) glycol (PEG) derivatives are also used, with the choice significantly impacting synthesis success and crude purity. Linkers establish a reversible connection between the growing peptide and the solid support, influencing the final product's properties and the chemistry applicable for cleavage.

Automated SPPS systems often incorporate optimized microwave irradiation, which enhances reaction rates for both coupling and deprotection steps, facilitating high-quality synthesis of peptides up to 100 amino acids in length. Innovations such as Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) eliminate traditional resin washing steps by combining in-situ quenching of excess activated amino acid monomers and controlled evaporation of excess deprotection base, significantly reducing solvent waste. The selection of appropriate solvent systems is also vital, with efforts underway to identify non-hazardous alternatives to historically used solvents like N,N-dimethylformamide (DMF).

Post-Synthetic Modification Strategies (e.g., Chemical Modification)

Post-synthetic modification strategies are employed to introduce diverse functionalities or enhance specific properties of peptides, including this compound. These chemical modifications can alter a peptide's stability, activity, and interaction profiles.

One significant area of chemical modification involves altering amino acid residues after the peptide chain has been assembled. For instance, studies on fibronectin-binding peptides have shown that hydroxylation of proline residues can be necessary for fibronectin-binding activity, depending on the peptide sequence and the position of the modification. Chemical modification experiments have also highlighted the essential role of acidic amino acids in the fibronectin-binding D3 motif of Staphylococcus aureus FnBPA.

Beyond direct amino acid alterations, other strategies include the covalent conjugation of peptides with elements like polyethylene glycol (PEGylation) or lipids (lipidation) to improve pharmacokinetic properties, such as increasing molecular size to extend circulating half-life or enhancing membrane permeability. The incorporation of unnatural amino acids during or after synthesis also provides new handles for specific chemical reactions, allowing for site-specific modifications that preserve both the activity and structure of the peptide. These approaches are critical for tailoring peptide D3 for specific research applications, from enhancing its binding affinity to conjugating it with labels for detection assays.

Biophysical Characterization of Interactions

Understanding the interactions of this compound with its target, fibronectin, necessitates various biophysical techniques that provide insights into binding affinity, kinetics, and conformational changes.

Fluorescence Spectroscopy and Anisotropy for Ligand Binding

Fluorescence spectroscopy serves as a versatile tool for studying protein-ligand interactions, including those involving peptides like D3. It leverages various aspects of fluorescence, such as intensity, emission and excitation spectra, lifetime, quantum yield, polarization state, and anisotropy. Changes in these properties can indicate alterations in binding affinity, mode of interaction, or conformational changes upon ligand binding.

Fluorescence anisotropy (FA), or polarization, is particularly useful for measuring the binding of ligands to proteins, especially when a fluorophore is attached to the ligand. This technique is sensitive to the rotational mobility of the fluorophore; when a small, fluorescently labeled ligand binds to a larger macromolecule like a protein, its rotational freedom decreases, leading to an increase in anisotropy. This method allows for the determination of binding constants and can be applied in competition experiments to ascertain dissociation constants for unlabeled compounds. It is advantageous for requiring small amounts of target protein and ligands, being easily automated, and capable of characterizing even low-affinity binding events.

Mass Spectrometry-Based Approaches (e.g., MALDI-TOF MS, HPLC-MS/MS)

Mass spectrometry (MS) techniques are indispensable for the structural identification and characterization of peptides, including the verification of this compound's sequence and purity after synthesis, and for analyzing post-translational modifications or interactions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is widely used due to its high sensitivity, rapid data acquisition, and robustness. It is effective for analyzing peptides and proteins, providing molecular weight information and confirming the presence of modifications. MALDI-TOF MS can analyze intact molecular ions, offering "molecular pictures" directly from biological samples with minimal preparation.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is frequently employed for separating complex peptide mixtures before mass analysis. This combination allows for precise determination of amino acid sequences and identification of post-translational modification residues, such as hydroxylation. For instance, in studies of fibronectin-binding peptides, HPLC-MS/MS has been used to determine amino acid sequences and identify modification positions.

Surface Plasmon Resonance and Dual-Polarization Interferometry

Surface Plasmon Resonance (SPR) and Dual-Polarization Interferometry (DPI) are label-free optical techniques used to analyze molecular interactions in real time, providing kinetic and affinity data.

SPR technology measures changes in refractive index at a sensor surface caused by molecular binding events. When a ligand (e.g., fibronectin) is immobilized on a sensor chip and an analyte (e.g., this compound) flows over it, binding events lead to a change in the SPR signal, which can be translated into association and dissociation rate constants, and thus equilibrium dissociation constants (Kd values). SPR has been extensively used to study interactions between fibronectin and various fibronectin-binding peptides, including those derived from Staphylococcus aureus.

Table 1: Representative Dissociation Constants (Kd) for Fibronectin-Binding Peptides by SPR

Peptide VariantDissociation Constant (Kd) [μM] (SPR)Source
Lowest-affinity double-alanine peptide (H782A/K786A)3.8
K786I peptide0.2-0.5
H782Q/K786I peptide0.2-0.5

Dual-Polarization Interferometry (DPI) is another real-time, label-free technique that measures changes in the refractive index and thickness of molecular layers adsorbed on a waveguide surface. It provides detailed information on protein-protein/small molecule interactions, protein conformational changes at solid interfaces, and can differentiate between specific and non-specific binding. DPI has been utilized to analyze the interaction between peptides and fibronectin, investigating factors such as molecular weight and hydroxylation modifications on binding activity. For example, studies indicated that peptides with molecular weights between 2 kDa and 30 kDa generally showed higher fibronectin-binding activity.

Table 2: Molecular Properties of this compound

PropertyValueSource
Amino Acid SequenceFNKHTEIIEEDTNKDKPSYQFGGHNSVDFEEDTLPKV
Molecular FormulaC190H283N49O66
Molecular Weight (Da)4309.7
Length (amino acids)37
SourceSynthetic peptide
Mimics38-amino acid unit from S. aureus fibronectin-binding protein

Table 3: Dissociation Constants (Kd) for Staphylococcus aureus Fibronectin-Binding Protein A Motifs

MotifDissociation Constant (Kd) [nM]Source
D1-3~1 (two equivalent high-affinity sites)
D1-2250
D2-344
Low Affinity Site2200-2500

Atomic Force Microscopy for Single-Molecule Interactions

Atomic Force Microscopy (AFM) plays a crucial role in investigating the molecular interactions of fibronectin-binding proteins. This technique enables the evaluation of binding interactions at the single-molecule level. For instance, AFM has been employed to assess the binding between a fibronectin-coated probe and laboratory-derived Staphylococcus aureus strains, including those defective in or expressing specific fibronectin-binding proteins A and B (FnBPA and FnBPB) . These studies have revealed distinct force signatures consistent with specific protein-ligand binding events and subsequent unfolding of the proteins as the AFM tip retracts from the bacterial cell wall . While these investigations primarily focus on the full-length FnBPs, the insights gained are directly relevant to understanding the mechanical forces governing interactions involving the fibronectin-binding domains that D3 mimics . For example, in studies of Streptococcus pneumoniae, single-molecule force spectroscopy has been used to determine the binding forces of the D3 and D4 domains of the pilus-1 tip protein RrgA to fibronectin, demonstrating forces of 52.8 pN for D3 and 46.2 pN for D4 at specific loading rates .

Cell-Based Assays and Models

Cell-based assays are fundamental for understanding the biological functions of this compound, particularly its role in bacterial interactions with host cells.

In vitro adhesion and internalization assays, often utilizing bacterial cell culture models, are critical for characterizing the functional impact of FnBP Peptide D3. Studies have shown that D3, a synthetic peptide derived from the ligand-binding domain of FnBP, dose-dependently inhibits the internalization of Staphylococcus aureus (e.g., strain 8325-4) by epithelial cells, such as MAC-T cells . This inhibitory effect is achieved by D3 competing with native FnBP for its cellular receptor, thereby interfering with the internalization process . The efficiency of staphylococcal internalization has been observed to correlate partially with its fibronectin-binding ability . For instance, a mutant strain of S. aureus (DU5883) lacking FnBPs exhibited a reduction of over 95% in its ability to invade MAC-T cells compared to the parental strain .

Table 1: Effect of D3 on S. aureus Internalization in MAC-T Cells

D3 Concentration (µM)Inhibition of S. aureus Internalization (Approximate %)
5Low (dose-dependent inhibition observed)
10Moderate (dose-dependent inhibition observed)
20High (dose-dependent inhibition observed)

Quantitative flow cytometry and immunofluorescence are instrumental in analyzing the cellular processes influenced by fibronectin-binding proteins and their mimetic peptides. These techniques allow for the quantification of bacterial adhesion to host cells and the detection of specific protein interactions on cell surfaces. For example, flow cytometry and indirect immunofluorescence assays have confirmed the dose-dependent and specific binding of fibronectin (and laminin) to fungal cells such as Sporothrix schenckii yeast cells, revealing a significantly greater binding capability for yeast cells compared to conidia . While directly applied to the broader FnBP system, these methods are extensible for studying the cellular impact of this compound, enabling researchers to quantify its effects on adhesion, internalization, and potentially the expression or rearrangement of cellular receptors involved in fibronectin-mediated interactions. These techniques can also be used to verify the expression status of relevant cell surface proteins, such as ILT3 (which interacts with fibronectin), and to compare protein binding to cells .

In Vitro Adhesion and Internalization Assays (e.g., Bacterial Cell Culture Models)

Molecular Engineering and Design Strategies

The understanding of this compound's structure and function provides a foundation for molecular engineering and design strategies, aiming to create novel molecules with enhanced or altered properties.

Rational design is a strategy employed to engineer peptide analogs with improved biological activities or specificities. This approach involves systematically modifying the amino acid sequence of a peptide to fine-tune its properties. For instance, rational design principles have been applied to engineer antimicrobial peptides by altering parameters such as hydrophobicity, amphipathicity, and helicity, which can lead to enhanced antimicrobial activity or improved therapeutic indices . While not exclusively focused on D3, the principles of rational design are highly applicable to creating modified versions of this compound or related fibronectin-binding motifs to optimize their affinity for fibronectin, modulate cellular internalization, or develop new therapeutics . This can involve understanding the solvent accessibility of residues or analyzing side-chain interactions to guide mutagenesis for improved function and stability .

Fusion protein construction and expression systems are widely utilized to produce and study fibronectin-binding domains, including those mimicked by D3. A notable example involves the construction of an expression system where DNA fragments encoding one, two, or three fibronectin-binding D repeats from Staphylococcus aureus FnBPA are inserted into the fliC(H7) gene of Escherichia coli . The resulting chimeric flagella, ranging in size from 39 to 115 heterologous amino acid residues, efficiently bound soluble and immobilized human fibronectin . The most effective binding was observed with flagella containing three D repeats of FnBPA . Another study reported the cloning and expression of the gene for a fibronectin-binding protein from S. aureus in E. coli, yielding an extracellular fusion protein that inhibited fibronectin binding to intact S. aureus cells . These systems allow for the production of functional domains and the study of their interactions, providing a platform for developing new binding proteins or inhibitors .

Table 2: Characteristics of FnBP D-Repeat Fusion Proteins in E. coli Flagellin System

D-Repeat Copies FusedHeterologous Amino Acid ResiduesFibronectin Binding Efficiency
139 Efficient
277 Efficient
3115 Most efficient

Rational Design of Peptide Analogs

Immunological Applications in Research

The unique characteristics of this compound (FBP-D3), particularly its ability to bind fibronectin, have been leveraged extensively in immunological studies. Its application spans from acting as an immunogen to elicit specific antibody responses to serving as a target for analyzing antibody specificity and inhibitory capabilities against fibronectin binding.

Use as Immunogen for Antibody Production

This compound (specifically the D3(20-33) variant) has been successfully employed as a synthetic peptide immunogen to induce both polyclonal and monoclonal antibodies. This approach aims to generate antibodies that specifically target epitopes crucial for fibronectin binding, thereby potentially interfering with bacterial adhesion mechanisms. Studies have shown that the nature of the synthetic peptide immunogen, particularly its ability or inability to bind fibronectin, significantly influences the resulting antibody's epitope specificity and inhibitory activity .

For instance, immunizing with the D3(20-33) peptide, which cannot bind fibronectin without additional N- or C-terminal extensions, proved more effective in stimulating inhibitory antibodies compared to an extended peptide like D3(16-36) that exhibits functional fibronectin binding . The D3(20-33) immunogen led to the production of polyclonal antibodies that were 10-fold more potent in inhibiting fibronectin-binding to the D3 motif . Furthermore, this immunogen facilitated the generation of a monoclonal antibody, designated 9C3, demonstrating high specificity for the epitope SVDFEED .

The production of monoclonal antibodies, such as 9C3, often involves hybridoma technology. This technique merges antibody-producing B cells from immunized animals with immortal myeloma cells, creating hybridoma cells capable of continuous, specific antibody production . This methodological advancement ensures a consistent supply of highly specific antibodies for detailed research and potential therapeutic applications.

Table 1: Summary of Immunogen Use and Antibody Production

ImmunogenAntibody TypeKey OutcomeCitation
D3(20-33)Polyclonal antibodies10-fold more effective inhibitors of Fn-binding to the D3 motif compared to antibodies from D3(16-36).
D3(20-33)Monoclonal antibody (9C3)Highly specific for epitope SVDFEED; abolished Fn binding by the D3 motif.
Short synthetic peptides (e.g., D3(20-33))Polyclonal and Monoclonal antibodiesEffectively stimulated production of antibodies specific for epitopes essential for Fn binding, especially when unable to bind Fn themselves.

Analysis of Antibody Specificity and Inhibitory Activity

The specificity and inhibitory capacity of antibodies generated against this compound are crucial aspects of their characterization. Research has focused on understanding how these antibodies interact with the D3 motif and other related fibronectin-binding domains, and their efficacy in preventing fibronectin adhesion.

The monoclonal antibody 9C3, derived from D3(20-33) immunization, exhibited remarkable specificity for the SVDFEED epitope within the D3 motif, effectively abolishing fibronectin binding by this motif . This high specificity is vital for precision targeting in research applications. When comparing antibodies derived from different D motifs, individual antibody preparations (e.g., anti-D1(21-34) and anti-D3(20-33)) demonstrated high specificity for the motif from which the immunogen was derived, showing minimal cross-reactivity with other related motifs from fibronectin-binding MSCRAMM adhesins .

Studies have also investigated the combined inhibitory effects of different antibody preparations. A mixture of polyclonal anti-D1(21-34) and anti-D3(20-33) immunoglobulin G achieved a substantial 70% inhibition of fibronectin binding to the three tandem D motifs (D1-D3), a significant improvement over the less than 30% inhibition observed with either antibody preparation alone . However, some studies using F(ab')2 fragments of antibodies specific for D1(21-34) and D3(20-33) found that while each caused 40-50% inhibition of fibronectin binding to S. aureus, mixtures did not yield additive or synergistic inhibition, suggesting complex interactions in multi-epitope targeting .

The intrinsic inhibitory activity of the D3 peptide itself has also been observed. Peptide D3 proved to be substantially more active than D1 and D2 in inhibiting the binding of radiolabeled fibronectin to bacterial cells, achieving 50% inhibition at a significantly lower concentration compared to the other D motifs . This inherent inhibitory capacity further underscores the importance of the D3 motif in fibronectin-binding interactions.

Table 2: Antibody Specificity and Inhibitory Activity Findings

Antibody/PreparationTarget Epitope/MotifInhibitory ActivitySpecificity/Cross-reactivityCitation
Monoclonal Ab 9C3 (from D3(20-33))SVDFEED epitope in D3 motifAbolished Fn binding by the D3 motif.Highly specific for SVDFEED epitope.
Polyclonal Abs (from D3(20-33))D3 motif10-fold more effective in inhibiting Fn-binding to D3 motif vs. Abs from D3(16-36).Highly specific for the D3 motif.
Mixture of polyclonal anti-D1(21-34) + anti-D3(20-33) IgGTandem D1-D3 motifs70% inhibition of Fn binding to three tandem D motifs (D1-D3).Individual antibodies were highly specific to their respective D motifs; no significant cross-reactivity to other motifs.
F(ab')2 fragments of anti-D1(21-34) and anti-D3(20-33) AbsS. aureus Fn bindingEach caused 40-50% inhibition; mixtures did not provide additive/synergistic inhibition.Specificity to D1(21-34) and D3(20-33) respectively; binding eliminated by competing Fn.

Broader Academic Implications and Comparative Research

Comparative Analysis of Fibronectin-Binding Protein Peptide D3 with Other FnBP Domains

This compound is a synthetic peptide mirroring a 38-amino acid unit found in staphylococcal fibronectin-binding proteins, such as FnBPA and FnBPB of Staphylococcus aureus . These bacterial adhesins are characterized by their distinct domain organization, featuring multiple tandem fibronectin-binding repeats (FnBRs) in their C-terminal regions . For instance, FnBPA typically contains 11 such repeats, while FnBPB has 10 . These repeats, including those corresponding to D1-D4, are crucial for the protein's ability to bind to fibronectin . The binding mechanism between these FnBRs and the N-terminal five-module region (FNI1–FNI5) of fibronectin is well-described by the "tandem β-zipper" model . In this model, the intrinsically disordered FnBRs become ordered upon binding to fibronectin, forming additional β-strands that integrate into the triple-stranded β-sheets of adjacent fibronectin modules .

Divergence and Conservation Across Bacterial Species

Fibronectin-binding is a widely observed virulence strategy among various Gram-positive and Gram-negative bacteria, facilitating their adherence to host tissues . Despite the prevalence of FnBP expression across numerous bacterial species, a common sequence motif or universal structural feature among all known FnBPs has not been identified, highlighting their diverse evolutionary origins . Moreover, a single bacterial species can often express multiple, structurally distinct FnBPs .

Within Staphylococcus aureus, the two primary FnBPs, FnBPA and FnBPB, exhibit notable sequence conservation in their fibronectin-binding repeat regions. The FnBRs, including the segment mimicked by Peptide D3, show approximately 95% sequence identity between FnBPA and FnBPB, suggesting a conserved mechanism for fibronectin interaction . In contrast, their N-terminal A domains, which mediate binding to other ligands like fibrinogen and elastin, share only about 40% sequence identity, indicating functional divergence in other aspects of host interaction . Evolutionary pressures are evidenced by polymorphisms found within the FnBRs of FnBPA in clinical S. aureus isolates, which are associated with increased binding affinity for fibronectin and are more common in strains causing cardiovascular device infections . The presence of the D1-D4 repeat unit region in both fnbA and fnbB genes of S. aureus has also been utilized in PCR-based studies to detect FnBP genes in other coagulase-negative staphylococci (CoNS) .

Differential Binding Specificities and Affinities of FnBP Repeats

Table 1: Binding Affinities of Fibronectin-Binding Protein (FnBP) Domains for Fibronectin

FnBP Domain/PeptideDissociation Constant (Kd)Binding CharacteristicSource
Individual D repeats (D1, D2, D3)Low micromolarLow affinity
D1-3 domain (D1, D2, D3 in tandem)~1-1.5 nMHigh affinity, cooperative binding
Individual FnBRs (general)1 nM - 3 µMVaries

Elucidation of General Principles in Protein-Extracellular Matrix Interactions

Studies focusing on fibronectin-binding proteins, including analyses involving synthetic peptides like D3, are instrumental in elucidating the general principles governing protein interactions with the extracellular matrix (ECM) . These investigations reveal how bacterial pathogens exploit host ECM components, such as fibronectin, to facilitate colonization, adherence, and invasion of host tissues . A key principle demonstrated through these interactions is the "bridging" mechanism, where FnBPs bind to fibronectin, which then interacts with host cell integrins (e.g., α5β1 integrin) . This forms a three-component molecular bridge that serves as a crucial step for bacterial attachment and subsequent internalization into host cells . Furthermore, research into FnBPs highlights that bacterial adhesion to the ECM is a conserved and fundamental mechanism across various pathogenic bacteria, with many adhesins targeting similar regions on host ECM proteins . This conserved targeting suggests common evolutionary strategies for bacterial adaptation to host environments.

Development of Anti-Adhesion Strategies Based on Fibronectin-Binding Peptide Mimetics

The understanding derived from studies on fibronectin-binding proteins and their peptide mimetics, such as this compound, holds significant promise for the development of novel anti-adhesion strategies against bacterial infections. Peptides like D3 can effectively inhibit the binding of fibronectin to bacterial cells, thereby serving as valuable tools for investigating adhesion mechanisms and as potential therapeutic agents . By competitively blocking bacterial adhesion, which represents a critical initial step in the infection process, these peptide mimetics can prevent pathogen colonization . For example, the D3 peptide has been shown to inhibit the internalization of S. aureus strains into host cells in a dose-dependent manner, underscoring its utility in disrupting bacterial invasion . Furthermore, recombinant fragments of FnBPA have demonstrated efficacy in reducing staphylococcal abscess formation and can act synergistically with conventional antibiotics in animal models of infection . Beyond direct inhibition, peptide D3 has also been successfully used as an immunogen to generate adhesion-blocking polyclonal and monoclonal antibodies, offering another avenue for anti-infective interventions .

Insights into Biofilm Formation Mechanisms

Studies on fibronectin-binding proteins provide critical insights into the complex mechanisms of bacterial biofilm formation. FnBPs, particularly FnBPA and FnBPB, are recognized as essential factors for biofilm formation in certain strains of Staphylococcus aureus, including medically important methicillin-resistant S. aureus (MRSA) . These proteins contribute to both the initial attachment phase and the subsequent accumulation phase of biofilm development by promoting bacterial aggregation . Research indicates that FnBPA and FnBPB can facilitate homophilic cell-cell interactions, which are crucial for the build-up and structural integrity of the biofilm . Interestingly, under specific environmental conditions, FnBP-mediated biofilms can form highly dense aggregates that are predominantly proteinaceous, lacking the extensive extracellular polysaccharide matrix typically associated with other types of biofilms . The involvement of FnBPs in these processes highlights their multifunctional roles in bacterial persistence and pathogenicity beyond simple adherence to host tissues.

Table 2: Role of FnBPs in Biofilm Formation

MechanismDescriptionAssociated FnBPsSource
Initial AttachmentPromote adherence to surfaces and host components.FnBPA, FnBPB
Bacterial AggregationPromote cell-to-cell accumulation, crucial for biofilm maturation.FnBPA, FnBPB
Biofilm Matrix CompositionCan form proteinaceous biofilms without extensive polysaccharide matrix under certain conditions.FnBPs

Future Directions and Emerging Research Avenues

Structural Refinement of Fibronectin-Binding Protein Peptide D3 in Complex with Ligands

Understanding the precise molecular interactions between this compound and its fibronectin ligands at atomic resolution is a paramount future direction. While existing structural studies have elucidated aspects of Staphylococcus aureus FnBPA in complex with fibronectin domains, revealing that fibronectin binding regions are often intrinsically disordered but bind with high affinity to fibronectin's N-terminal type I modules, detailed insights into D3's specific binding modes remain to be fully resolved .

Future research will focus on:

High-Resolution Structural Determination: Employing advanced techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) to determine the three-dimensional structure of D3 in complex with various fibronectin fragments or host cell receptor domains. This will reveal the exact binding interface and conformational changes that occur upon ligand binding.

Dynamic Conformational Analysis: Utilizing time-resolved structural methods to capture intermediate states of D3 during binding, providing a dynamic view of its interaction mechanism. This is particularly relevant given that the parent fibronectin binding regions are intrinsically disordered .

Mapping Key Interaction Residues: Identifying critical amino acid residues within D3 and its ligands that mediate binding affinity and specificity through site-directed mutagenesis coupled with binding assays. This data will be instrumental for rational design efforts.

Elucidating the Full Repertoire of Host Cell Receptors and Signaling Crosstalk

This compound, derived from FnBP, has been shown to inhibit the internalization of S. aureus into epithelial cells, a process that relies on host signal transduction pathways, including protein tyrosine kinases . Integrins, particularly α5β1 integrin, are well-established host cell receptors for fibronectin that can initiate signal transduction cascades, leading to cytoskeletal rearrangements crucial for bacterial internalization . However, the complete range of host cellular targets and the intricate signaling networks influenced by D3 remain to be fully characterized.

Future research will focus on:

Comprehensive Receptor Identification: Utilizing unbiased approaches such as affinity proteomics, quantitative mass spectrometry, and cell surface receptor screening to identify all direct and indirect host cell receptors that interact with D3 or D3-fibronectin complexes.

Mapping Signaling Pathways: Delineating the complete intracellular signaling cascades triggered by D3 binding, including downstream effectors, protein phosphorylation events, and changes in gene expression. This will involve techniques like phosphoproteomics, RNA sequencing, and advanced cell biology assays.

Investigating Signaling Crosstalk: Exploring how D3's interactions with host cell receptors crosstalk with other cellular signaling pathways, influencing broader cellular responses beyond bacterial internalization, such as immune modulation or tissue repair processes.

Rational Engineering of this compound for Targeted Research Applications

The inherent binding affinity and inhibitory capacity of this compound for fibronectin and S. aureus internalization present significant opportunities for rational engineering . Engineered proteins, including fibronectin domains, have already demonstrated utility as affinity scaffolds in molecular imaging and drug delivery, highlighting the potential for tailored modifications .

Future research will focus on:

Enhanced Binding Affinity and Specificity: Applying rational design principles and directed evolution strategies to engineer D3 variants with improved binding affinity for specific fibronectin domains or host cell receptors, and enhanced specificity to minimize off-target interactions.

Development of Diagnostic Probes: Modifying D3 with fluorophores, radioisotopes, or other labels to create highly specific diagnostic probes for imaging fibronectin-rich pathologies or detecting bacterial colonization.

Therapeutic Inhibitors: Engineering D3 into potent inhibitors of S. aureus adhesion and internalization, potentially offering novel anti-infective strategies by disrupting host-pathogen interactions. This could involve incorporating D3 into larger constructs or conjugating it to nanoparticles for improved delivery.

Targeted Delivery Systems: Utilizing D3 as a targeting moiety to direct therapeutic payloads or nanoparticles to fibronectin-expressing cells or tissues, leveraging its natural tropism for fibronectin.

Biomaterial Functionalization: Incorporating engineered D3 variants onto biomaterial surfaces to modulate cell adhesion, proliferation, and differentiation, particularly in tissue engineering and regenerative medicine applications .

Advanced Computational Modeling of Peptide-Protein Interactions

Advanced computational modeling plays an increasingly vital role in understanding and predicting peptide-protein interactions, which are fundamental to various biological processes like cellular signaling . These methods can complement and guide experimental efforts in characterizing this compound.

Future research will focus on:

Molecular Dynamics Simulations: Performing extensive molecular dynamics (MD) simulations to explore the conformational landscape of D3, its flexibility, and how it behaves when interacting with fibronectin and potential host cell receptors. These simulations can reveal transient interactions and conformational changes that are difficult to observe experimentally.

Peptide-Protein Docking Algorithms: Employing and refining advanced docking algorithms to predict the binding poses and affinities of D3 with its target proteins. This includes developing improved scoring functions that accurately account for peptide flexibility and induced fit mechanisms .

Machine Learning and AI-driven Prediction: Leveraging machine learning and artificial intelligence approaches, including deep learning models (e.g., AlphaFold-Multimer), to predict D3's interactions with novel proteins and to design peptides with desired binding characteristics. These models can learn from large datasets of known peptide-protein complexes .

Virtual Screening for Modulators: Utilizing computational methods for large-scale virtual screening of peptide libraries or small molecule databases to identify novel compounds that can modulate D3's interactions or mimic its biological effects.

Multi-scale Modeling: Developing multi-scale computational models that integrate atomic-level simulations with coarse-grained models to understand D3's behavior in more complex biological environments, such as on bacterial surfaces or within the extracellular matrix.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to validate the structural integrity of Fibronectin-Binding Protein Peptide D3 (FBP-D3) post-synthesis?

  • Methodology : Use fluorescence spectroscopy to monitor conformational changes in FBP-D3 under physiological conditions (e.g., pH, temperature). Circular dichroism (CD) spectroscopy can confirm secondary structure stability (e.g., α-helices or β-sheets). Pair this with mass spectrometry (MS) and HPLC to verify purity (>95%) and molecular weight accuracy . For batch consistency, request peptide content analysis (e.g., TFA removal <1%) if cell-based assays are planned .

Q. How can researchers optimize FBP-D3 solubility for in vitro functional assays?

  • Methodology : Test solubility in buffers with varying ionic strengths (e.g., PBS, Tris-HCl) and additives (e.g., DMSO, glycerol). Centrifugation at 10,000×g for 10 minutes post-solubilization can remove insoluble aggregates. Dynamic light scattering (DLS) helps assess particle size distribution. If solubility remains low, consider truncating non-essential residues or modifying termini (e.g., acetylation/amidation) .

Q. What are the standard assays to evaluate FBP-D3’s binding affinity to fibronectin?

  • Methodology : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantify binding kinetics (KD, Kon/Koff). Use immobilized fibronectin on sensor chips and titrate FBP-D3 concentrations (0.1–100 μM). For lower-cost alternatives, ELISA-based competition assays with labeled fibronectin fragments (e.g., FITC-conjugated) are viable. Include negative controls (scrambled peptides) to confirm specificity .

Advanced Research Questions

Q. How do regulatory pathways involving Mga or Nra influence FBP-D3 expression in streptococcal models?

  • Methodology : Construct isogenic knockout strains (ΔMga, ΔNra) and compare FBP-D3 expression via qRT-PCR and Western blot under anaerobic vs. aerobic conditions. Use chromatin immunoprecipitation (ChIP) to test direct promoter binding. Co-culture with human epithelial cells can simulate host-pathogen interactions, with flow cytometry assessing adhesion efficiency changes .

Q. What computational approaches predict FBP-D3’s interaction with fibronectin domains?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using FBP-D3’s NMR-derived structure (PDB ID: reference WWPDB database ) and fibronectin’s Type III domains. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare results with mutagenesis data (e.g., alanine scanning) to identify critical residues .

Q. How can researchers address batch-to-batch variability in FBP-D3 for sensitive bioassays (e.g., in vivo neuroinflammation models)?

  • Methodology : Request advanced QC metrics (HPLC-MS, amino acid analysis, endotoxin testing) during synthesis. Pre-clinical batches should undergo stability testing (e.g., -80°C storage with lyophilization). For in vivo studies, validate consistency via pharmacokinetic profiling (plasma half-life, brain uptake) using radiolabeled (e.g., ¹²⁵I) FBP-D3 across batches .

Q. What are the implications of D-peptide modifications (e.g., D3D3 tandem) on FBP-D3’s proteolytic resistance and therapeutic potential?

  • Methodology : Synthesize head-to-tail D-enantiomers and test stability in murine plasma via HPLC over 24 hours. Compare proteolytic degradation rates to L-peptide counterparts. In vitro blood-brain barrier (BBB) permeability assays (e.g., hCMEC/D3 cell monolayers) can quantify enhanced uptake. Pair with Aβ aggregation assays to evaluate anti-amyloid activity .

Data Contradictions & Resolution

Q. How to resolve discrepancies in reported FBP-D3 binding affinities across studies?

  • Resolution : Standardize assay conditions (buffer pH, temperature, fibronectin source). Use a reference peptide (e.g., commercial FBP-A) as an internal control. Meta-analysis of PubChem BioAssay data (AID 1259361) may identify outliers due to non-specific binding artifacts .

Q. Why do some studies report FBP-D3 as a virulence factor while others highlight anti-inflammatory effects?

  • Resolution : Context-dependent roles arise from concentration gradients (nM vs. μM) and model systems (bacterial vs. mammalian). In streptococcal models, FBP-D3 promotes adhesion via fibronectin binding , whereas in neuroinflammation, modified D3D3 inhibits Aβ fibrillization . Use transcriptomics (RNA-seq) to map dose-dependent pathway activation.

Methodological Resources

  • Structural Data : Retrieve FBP-D3’s 3D conformers from PubChem3D (CID 11997720-7) .
  • Synthesis Guidelines : Follow green chemistry principles (e.g., PEG-based solvents) to reduce environmental impact .
  • Regulatory Analysis : Use STRING-DB to map FBP-D3-associated regulatory networks (e.g., Mga, RofA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.